2-O-Methylcytidine can be synthesized through various chemical methods or extracted from natural sources, although its presence in nature is limited. It is categorized under modified nucleosides, which are essential for the study of RNA biology and the development of RNA-based therapeutics.
The synthesis of 2-O-Methylcytidine typically involves several chemical strategies, including:
The yield and purity of synthesized 2-O-Methylcytidine can vary significantly based on the method employed. For example, solid-phase synthesis has been reported to achieve yields between 63% and 99% depending on the specific modifications introduced during synthesis .
The molecular formula of 2-O-Methylcytidine is . The structure consists of:
X-ray diffraction analysis has provided insights into its conformation, revealing specific bond angles and distances that characterize its three-dimensional structure . The presence of the methyl group influences both steric and electronic properties, contributing to its biological activity.
2-O-Methylcytidine participates in various chemical reactions typical for nucleosides, including:
The incorporation efficiency into oligonucleotides may require modified conditions or specific protecting groups to ensure successful synthesis without degradation .
The mechanism by which 2-O-Methylcytidine exerts its effects primarily involves:
Studies indicate that this inhibition is competitive, suggesting that 2-O-Methylcytidine can effectively mimic natural substrates in enzymatic reactions .
Relevant analyses such as NMR spectroscopy confirm these properties and provide insights into molecular interactions and conformational dynamics.
2-O-Methylcytidine finds applications in various scientific fields:
The landscape of RNA modifications began unfolding in the 1950s with the identification of pseudouridine (Ψ) in yeast ribosomal RNA, marking the birth of RNA epigenetics [1]. By 1965, sequencing of yeast alanine transfer RNA (tRNA) revealed 10 distinct post-transcriptional modifications, establishing early evidence of chemical diversification in RNA polymers [9]. Within this expanding catalog, 2'-O-methylation (Nm) emerged as a fundamental modification type characterized by the addition of a methyl group (-CH₃) to the 2'-hydroxyl group of the ribose sugar in RNA nucleotides—a structural alteration independent of the nucleobase [3] [8].
The specific detection of 2'-O-methylcytidine (Cm) advanced through methodological innovations in the 1960s–1970s:
Quantitative breakthroughs arrived with high-sensitivity mass spectrometry (LC-MS/MS) and next-generation sequencing-based mapping (e.g., RiboMethSeq, Nm-seq). These technologies revealed the pervasive distribution of Cm across phylogeny—from archaea to mammals—and across RNA classes, including rRNA, tRNA, snRNA, and mRNA [8] [5]. By 2023, databases like MODOMICS cataloged Cm as one of >170 confirmed RNA modifications, with conserved roles in structural stability and functional refinement of RNA molecules [9].
Table 1: Historical Milestones in 2'-O-Methylcytidine Research
Year | Discovery/Innovation | Significance |
---|---|---|
1967 | Chromatographic detection of 2'-O-Me | First biochemical confirmation of ribose methylation in bacterial RNA [3] |
1975 | Identification in nuclear rRNA precursors | Established Cm as a co-transcriptional modification [8] |
1980 | Detection in mammalian mRNA | Expanded modification landscape beyond stable RNAs [3] |
2015 | Development of RiboMethSeq | Enabled transcriptome-wide quantitative mapping of Cm sites [8] |
2024 | Integrative platforms for mRNA Nm detection | Revealed broad distribution and functional roles in mRNA regulation [7] |
2'-O-Methylcytidine functions as a dynamic modulator of RNA-protein interactions and RNA metabolism through three interconnected mechanisms:
Structural Stabilization: The methyl group sterically blocks the 2'-OH, converting it from a nucleophile to a sterically hindered moiety. This prevents RNA hydrolysis and enhances ribose pucker conformation (C3'-endo), promoting A-form helix geometry critical for ribosomal subunit assembly and tRNA folding [3] [8]. Molecular dynamics simulations confirm that Cm increases local stacking energy by 2–5 kcal/mol, reducing backbone flexibility and stabilizing tertiary interactions [6].
Thermodynamic Alterations: Cm strengthens base-pairing stability without participating in Watson-Crick hydrogen bonding. This occurs through:
Table 2: Functional Impact of Cm Across RNA Classes
RNA Class | Key Positions | Functional Consequence |
---|---|---|
18S rRNA | Cm1742 (Human) | Stabilizes small subunit head domain; affects translational accuracy [8] |
28S rRNA | Cm2848 (Human) | Protects against endonucleolytic cleavage; maintains P-site function [8] |
tRNALeu | Cm32 | Prevents incorrect base pairing; enhances aminoacylation efficiency [9] |
mRNA | Near 5' cap (Cm cap1) | Evades innate immune sensors (e.g., IFIT1) [7] |
snRNA | Internal Cm sites | Regulates spliceosome assembly and pre-mRNA splicing [9] |
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